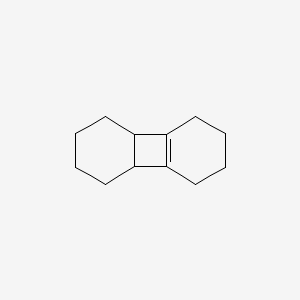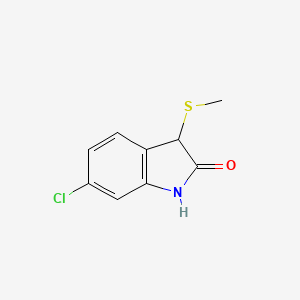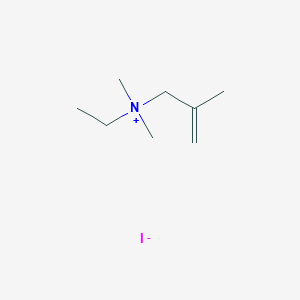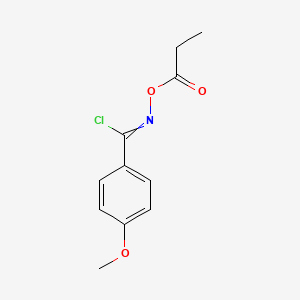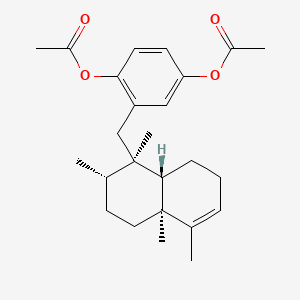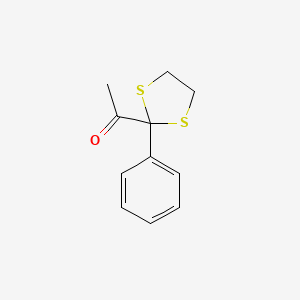
1-(2-Phenyl-1,3-dithiolan-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenyl-1,3-dithiolan-2-yl)ethan-1-one is an organic compound that belongs to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms and one oxygen atom. The phenyl group attached to the dithiolane ring adds to its structural complexity and potential reactivity.
Preparation Methods
1-(2-Phenyl-1,3-dithiolan-2-yl)ethan-1-one can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions typically involve mild temperatures and the use of solvents such as petroleum ether or dichloromethane. Industrial production methods may involve the use of more robust catalysts and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1-(2-Phenyl-1,3-dithiolan-2-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as organolithium or Grignard reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Phenyl-1,3-dithiolan-2-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Phenyl-1,3-dithiolan-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition is competitive, meaning the compound competes with the natural substrate for binding to the enzyme .
Comparison with Similar Compounds
1-(2-Phenyl-1,3-dithiolan-2-yl)ethan-1-one can be compared with other similar compounds, such as:
1,3-Dithianes: These compounds also contain a five-membered ring with two sulfur atoms but differ in their substitution patterns and reactivity.
1,2-Dithiolanes: These compounds have a similar ring structure but differ in the position of the sulfur atoms and their chemical properties.
1-Phenyl-2-(2-phenyl-1,3-dithiolan-2-yl)ethanone: This compound is structurally similar but has an additional phenyl group, which can affect its reactivity and applications.
Properties
CAS No. |
61571-95-7 |
|---|---|
Molecular Formula |
C11H12OS2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
1-(2-phenyl-1,3-dithiolan-2-yl)ethanone |
InChI |
InChI=1S/C11H12OS2/c1-9(12)11(13-7-8-14-11)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI Key |
CGMDQSQTTZQRDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(SCCS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14590698.png)
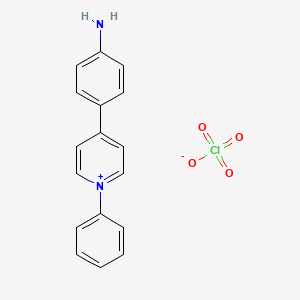
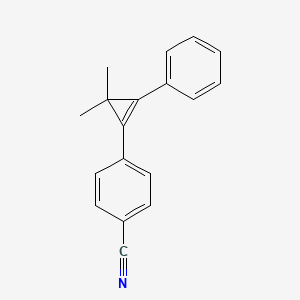
![6-Methyl-8-[(oxan-2-yl)oxy]oct-6-en-4-yn-2-ol](/img/structure/B14590713.png)
![N-[(Chloroacetyl)oxy]benzenecarboximidoyl chloride](/img/structure/B14590728.png)
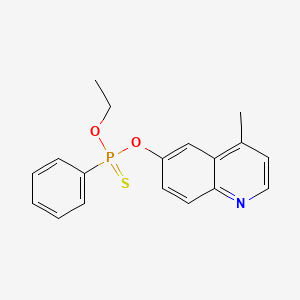
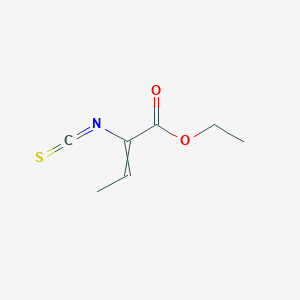
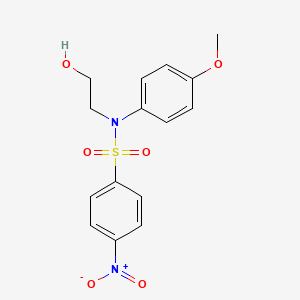
![2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol](/img/structure/B14590760.png)
